molecular formula C11H11FO2 B7989334 4-[(Allyloxy)methyl]-3-fluorobenzaldehyde

4-[(Allyloxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B7989334
M. Wt: 194.20 g/mol
InChI Key: XQXWUAZTKSALNL-UHFFFAOYSA-N
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Description

4-[(Allyloxy)methyl]-3-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2. It is characterized by the presence of an allyloxy group attached to a benzaldehyde ring, which also contains a fluorine atom at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Allyloxy)methyl]-3-fluorobenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with allyl alcohol in the presence of a suitable catalyst. One common method is the use of a base-catalyzed reaction, where a base such as sodium hydroxide or potassium carbonate is used to facilitate the formation of the allyloxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to precisely control reaction conditions and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(Allyloxy)methyl]-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-[(Allyloxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(Allyloxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Allyloxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Allyloxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Allyloxy)methyl]-2-fluorobenzaldehyde
  • 4-[(Allyloxy)methyl]-3-chlorobenzaldehyde
  • 4-[(Allyloxy)methyl]-3-bromobenzaldehyde

Uniqueness

4-[(Allyloxy)methyl]-3-fluorobenzaldehyde is unique due to the presence of both an allyloxy group and a fluorine atom on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-5-14-8-10-4-3-9(7-13)6-11(10)12/h2-4,6-7H,1,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXWUAZTKSALNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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